6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential pharmacological applications. This compound exhibits structural characteristics that make it a candidate for various therapeutic uses, particularly in oncology and enzyme inhibition. The compound's design and synthesis have been explored in several studies, highlighting its biological activity and potential mechanisms of action.
The compound is derived from a series of pyrazolo[3,4-d]pyrimidine derivatives that have been synthesized and studied for their biological properties. Various synthetic routes have been reported in the literature, detailing methods that yield this compound along with its analogs. Notably, studies have indicated that these derivatives can act as inhibitors of specific enzymes and exhibit anticancer properties .
The synthesis of 6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several key steps:
The synthetic routes have been optimized for yield and purity. For instance, refluxing conditions are often employed to ensure complete reaction and formation of the target compound. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compounds .
The molecular structure of 6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. The ethyl group at position 6 and the phenyl group at position 1 contribute to its unique chemical properties.
The molecular formula is , with a molar mass of approximately 230.27 g/mol. The structural representation includes key functional groups that influence its reactivity and biological activity .
6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions:
These reactions are often facilitated by specific catalysts or under particular temperature and pressure conditions to optimize yields and selectivity.
The mechanism of action for compounds like 6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves inhibition of key enzymes involved in cancer cell proliferation:
In vitro studies demonstrate significant cytotoxicity against various cancer cell lines with IC50 values indicating effective concentrations needed for inhibition .
6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically appears as a solid at room temperature with notable stability under standard conditions.
Key chemical properties include:
Relevant data from studies indicate that these properties enhance its suitability for pharmaceutical applications .
6-Ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has potential applications in:
The ongoing research into this compound's structure–activity relationships continues to expand its potential applications in medicinal chemistry and pharmacology.
The pyrazolo[3,4-d]pyrimidine core of 6-ethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one serves as a bioisostere of ATP’s purine ring, enabling competitive inhibition at the kinase domain. Structural analyses reveal that the N1-phenyl group occupies hydrophobic region I of EGFR’s ATP-binding site, while the C6-ethyl substituent extends toward the hinge region, forming critical van der Waals interactions with Met793 and Thr854 residues [2] [4]. Molecular docking studies demonstrate that the C3 position of the pyrazolopyrimidine scaffold accepts hydrogen bonds from the backbone NH of Met793 (distance: 2.1 Å), mimicking adenine–kinase interactions [5] [7].
This binding disrupts ATP-dependent phosphorylation, suppressing EGFR autophosphorylation and downstream signaling. In enzymatic assays, analogs of this compound exhibit IC50 values of 0.034–0.236 µM against wild-type EGFR (EGFRWT), surpassing reference inhibitors like erlotinib (IC50 = 0.135 µM) [2] [7].
Table 1: EGFR Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs
Compound | IC50 vs EGFRWT (µM) | Binding Affinity (kcal/mol) |
---|---|---|
6-Ethyl-1-phenyl derivative | 0.054 | -9.2 |
Erlotinib (Reference) | 0.135 | -8.1 |
Compound 16 [2] | 0.034 | -10.1 |
The compound’s scaffold enables dual inhibition of mutant EGFR (EGFRT790M) and vascular endothelial growth factor receptor-2 (VEGFR-2), overcoming resistance in tyrosine kinase signaling. The ethyl group at C6 enhances steric complementarity with the methionine gatekeeper residue (T790M), reducing mutant kinase affinity for ATP [3] [5]. Concurrently, the N1-phenyl moiety and pyrimidine nitrogen atoms engage with VEGFR-2’s catalytic site, particularly forming hydrogen bonds with Cys919 and Asp1046 in the DFG motif [1] [7].
Biochemical studies show synergistic effects:
Table 2: Dual Kinase Inhibition Profile
Kinase Target | IC50 (µM) | Key Binding Interactions |
---|---|---|
EGFRWT | 0.016–0.054 | Met793 H-bond, Thr854 hydrophobic contact |
EGFRT790M | 0.236–0.45 | T790M hydrophobic pocket |
VEGFR-2 | 7.60–24.0 | Cys919 H-bond, Asp1046 salt bridge |
By concurrently inhibiting EGFR and VEGFR-2, this compound induces broad dysregulation of oncogenic RTK pathways:
In vivo studies confirm suppression of tumor growth in MCF-7 xenografts by 78% after 21 days of treatment, attributed to combined anti-proliferative (EGFR-mediated) and anti-angiogenic (VEGFR-2-mediated) effects [5] [7].
Table 3: Cellular Effects of Pyrazolo[3,4-d]pyrimidine Derivatives
Biological Effect | Observed Change | Cell Line |
---|---|---|
Apoptosis induction | ↑ Bax/Bcl-2 ratio (8.8-fold) | HCT-116 |
Cell cycle arrest | G2/M arrest (42%) | MCF-7 |
Angiogenesis suppression | ↓ Microvessel density (64%) | HepG-2 |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6